molecular formula C4HF9O3S B136193 HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE CAS No. 156241-41-7

HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE

Cat. No.: B136193
CAS No.: 156241-41-7
M. Wt: 300.1 g/mol
InChI Key: NRHQWNHARTXNOE-UHFFFAOYSA-N
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Description

Hexafluoroisopropyl Trifluoromethanesulfonate (CAS: 156241-41-7) is a fluorinated sulfonate ester characterized by a hexafluoroisopropyl group (-C(CF₃)₂OH) bonded to a trifluoromethanesulfonate (TfO) moiety. This compound is marketed as an industrial-grade material with 99% purity and is typically packaged in 25 kg cardboard drums .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9O3S/c5-2(6,7)1(3(8,9)10)16-17(14,15)4(11,12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHQWNHARTXNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF9O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156241-41-7
Record name 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate
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Preparation Methods

Direct Esterification of Hexafluoroisopropanol with Trifluoromethanesulfonyl Chloride

The most widely reported method involves the reaction of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with trifluoromethanesulfonyl chloride (CF3_3SO2_2Cl) in the presence of a base such as triethylamine (NEt3_3) or pyridine . The base neutralizes HCl generated during the reaction, driving the equilibrium toward ester formation:

HFIP+CF3SO2ClBaseC4HF9O3S+HCl\text{HFIP} + \text{CF}3\text{SO}2\text{Cl} \xrightarrow{\text{Base}} \text{C}4\text{HF}9\text{O}_3\text{S} + \text{HCl}

Key Parameters:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

  • Molar Ratio: HFIP and CF3_3SO2_2Cl in a 1:1.2 ratio to ensure complete conversion .

  • Yield: 75–85% after purification via vacuum distillation .

Example Protocol :

  • Add HFIP (10 mmol) and pyridine (12 mmol) to anhydrous DCM (50 mL) at 0°C.

  • Slowly introduce CF3_3SO2_2Cl (12 mmol) over 30 minutes.

  • Stir for 12 hours at room temperature.

  • Wash with 5% HCl, dry over Na2_2SO4_4, and distill under reduced pressure.

Trifluoromethanesulfonic Anhydride-Mediated Synthesis

An alternative route employs trifluoromethanesulfonic anhydride ((CF3_3SO2_2)2_2O) as the electrophilic agent. This method avoids handling gaseous CF3_3SO2_2Cl and is preferred for large-scale production :

HFIP+(CF3SO2)2OC4HF9O3S+CF3SO3H\text{HFIP} + (\text{CF}3\text{SO}2)2\text{O} \rightarrow \text{C}4\text{HF}9\text{O}3\text{S} + \text{CF}3\text{SO}3\text{H}

Advantages:

  • Higher reactivity of the anhydride reduces reaction time.

  • Yields exceed 90% under optimized conditions .

Industrial-Scale Process :

  • Combine HFIP (1 mol) and (CF3_3SO2_2)2_2O (1.1 mol) in a stainless steel reactor.

  • Heat to 50°C for 4 hours with vigorous stirring.

  • Distill the product under vacuum (20 mmHg) to separate unreacted reagents.

Catalytic Methods Using Metal Triflates

Recent advancements utilize metal triflates (e.g., indium triflate, In(OTf)3_3) to catalyze the esterification under milder conditions . This approach minimizes side reactions and enhances selectivity:

Mechanism:

  • The metal triflate activates the hydroxyl group of HFIP, facilitating nucleophilic attack on the triflating agent .

Optimized Conditions :

  • Catalyst: In(OTf)3_3 (5 mol%).

  • Solvent: Hexafluoroisopropanol (HFIP) as a solvent and promoter.

  • Temperature: 25°C, 6 hours.

  • Yield: 88% with >99% purity.

Synthesis from Hexafluoroacetone via Intermediate Alcohols

A multi-step industrial method starts with hexafluoroacetone (HFA) , which is hydrogenated to HFIP before esterification :

Step 1: Hydrogenation of HFA :

(CF3)2CO+H2Cu/Cr oxide catalyst(CF3)2CHOH(Yield: 95%)(\text{CF}3)2\text{CO} + \text{H}2 \xrightarrow{\text{Cu/Cr oxide catalyst}} (\text{CF}3)_2\text{CHOH} \quad (\text{Yield: 95\%})

Step 2: Esterification with Triflating Agent :
The resulting HFIP is reacted with CF3_3SO2_2Cl or (CF3_3SO2_2)2_2O as described above.

Comparative Analysis of Methods

Method Reagents Conditions Yield Scalability
Direct EsterificationCF3_3SO2_2Cl, NEt3_30–25°C, 12 h75–85%Lab-scale
Anhydride Route(CF3_3SO2_2)2_2O50°C, 4 h>90%Industrial
Metal Triflate CatalysisIn(OTf)3_3, HFIP solvent25°C, 6 h88%Pilot-scale
HFA HydrogenationHFA, H2_2, Cu/Cr catalyst200–300°C, 2–10 s95%Industrial

Chemical Reactions Analysis

Types of Reactions: HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by a nucleophile.

    Elimination Reactions: It can undergo elimination reactions to form alkenes or other unsaturated compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used for these transformations.

Major Products Formed:

    Nucleophilic Substitution: The major products are substituted derivatives where the trifluoromethanesulfonate group is replaced by the nucleophile.

    Elimination Reactions: The major products are alkenes or other unsaturated compounds.

    Oxidation and Reduction: The major products depend on the specific oxidizing or reducing agent used.

Scientific Research Applications

HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

    Biology: The compound is used in the modification of biomolecules to study their structure and function.

    Medicine: It is employed in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals, including fluorinated surfactants and polymers.

Mechanism of Action

The mechanism by which HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE exerts its effects involves the activation of the trifluoromethanesulfonate group This group is highly electrophilic, making it susceptible to nucleophilic attack The molecular targets and pathways involved depend on the specific reaction and application

Comparison with Similar Compounds

Comparison with Similar Trifluoromethanesulfonate Esters

Structural and Functional Analogues

Trifluoromethanesulfonate (triflate) esters are widely used in organic synthesis due to their excellent leaving-group properties and stability under diverse conditions. Below is a comparative analysis of Hexafluoroisopropyl Trifluoromethanesulfonate with key analogues:

Methyl Trifluoromethanesulfonate (Methyl Triflate)
  • CAS : 333-27-7
  • Formula : C₂H₃F₃O₃S
  • Molecular Weight : 164.10 g/mol
  • Boiling Point : 75–76°C at 0.35 mmHg (literature value for a similar triflate) .
  • Key Uses : A potent methylating agent in alkylation reactions, particularly in nucleophilic substitutions. Its high reactivity stems from the small methyl group and strong electron-withdrawing triflate moiety .
  • Safety : Highly toxic and corrosive, requiring stringent handling protocols .
Triisopropylsilyl Trifluoromethanesulfonate (TIPS Triflate)
  • CAS : 80522-42-5
  • Formula : C₁₀H₂₁F₃O₃SSi
  • Molecular Weight : 306.42 g/mol
  • Boiling Point : 45–46°C at 0.03 mmHg .
  • Density : 1.14 g/mL .
  • Key Uses : A silylating agent in protecting-group chemistry. The bulky triisopropylsilyl group enhances steric hindrance, favoring selective reactions in complex molecules .
4-Acetylphenyl Trifluoromethanesulfonate
  • CAS : 109613-00-5
  • Formula : C₉H₇F₃O₄S
  • Molecular Weight : 268.21 g/mol
  • Boiling Point : 75–76°C at 0.35 mmHg .
  • Key Uses : Employed in aryl cross-coupling reactions (e.g., Suzuki-Miyaura) due to the acetyl group’s electron-withdrawing effects, which activate the aryl triflate toward substitution .
6-Quinolinyl Trifluoromethanesulfonate
  • CAS : 173089-80-0
  • Formula: C₁₀H₆F₃NO₃S
  • Molecular Weight : 277.22 g/mol
  • Key Uses: Utilized in heterocyclic chemistry for functionalizing quinoline scaffolds. The nitrogen in the quinoline ring directs regioselective reactions .

Comparative Data Table

Compound CAS Molecular Formula MW (g/mol) Boiling Point (°C) Key Applications
Hexafluoroisopropyl Triflate 156241-41-7 C₄H₃F₉O₃S 338.12* N/A Industrial synthesis, fluorination
Methyl Triflate 333-27-7 C₂H₃F₃O₃S 164.10 75–76 (0.35 mmHg) Methylation, alkylation
Triisopropylsilyl Triflate 80522-42-5 C₁₀H₂₁F₃O₃SSi 306.42 45–46 (0.03 mmHg) Silylation, protecting groups
4-Acetylphenyl Triflate 109613-00-5 C₉H₇F₃O₄S 268.21 75–76 (0.35 mmHg) Aryl cross-coupling
6-Quinolinyl Triflate 173089-80-0 C₁₀H₆F₃NO₃S 277.22 N/A Heterocyclic functionalization

*Calculated molecular weight based on formula.

Reactivity and Stability Trends

  • Steric Hindrance : Bulky groups (e.g., triisopropylsilyl) reduce reactivity toward large nucleophiles but improve selectivity in sterically crowded environments .
  • Thermal Stability : Fluorinated triflates like HFIP-Triflate likely exhibit higher thermal and oxidative stability due to the strong C-F bonds, making them suitable for high-temperature applications .

Biological Activity

Hexafluoroisopropyl trifluoromethanesulfonate (HFIP-Tf) is a fluorinated organic compound with significant applications in organic synthesis and potential biological implications. This article explores its biological activity, mechanisms of action, and relevant case studies, emphasizing its role in biochemical pathways and interactions with biomolecules.

HFIP-Tf is synthesized by the reaction of hexafluoroisopropanol with trifluoromethanesulfonic anhydride. It is recognized for its ability to facilitate various chemical reactions, particularly Friedel–Crafts-type reactions, due to its powerful solvent properties and ability to stabilize reactive intermediates.

Mechanism of Action:

  • Target Molecules: HFIP-Tf primarily targets organic molecules that can undergo nucleophilic substitution or elimination reactions.
  • Biochemical Pathways: The compound can enhance the efficiency of reactions involving alkynyl dienes and vinylcyclopropanes, impacting pathways related to organic synthesis and potentially influencing metabolic processes in biological systems .

1. Modification of Biomolecules

HFIP-Tf has been utilized in the modification of biomolecules, particularly proteins. Its application in tryptophan labeling demonstrates its utility in studying protein interactions and functions without significant negative impacts on cellular samples .

2. Pharmacological Implications

The incorporation of trifluoromethyl groups from HFIP-Tf into drug candidates can enhance metabolic stability and bioavailability, making it a valuable tool in medicinal chemistry. Trifluoromethyl groups improve lipophilicity and transport rates, which are critical for drug efficacy .

Case Study 1: Tryptophan Labeling

A study explored the use of HFIP as a medium for metal-free tryptophan labeling in proteins. The results indicated that while HFIP can denature proteins, it also enhances stability when combined with ionic liquids. This dual effect allows for effective modification without compromising protein functionality .

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

Research has shown that HFIP-Tf is effective in synthesizing fluorinated pharmaceuticals that exhibit improved pharmacokinetic properties. The introduction of fluorine atoms can significantly alter the biological activity of compounds, leading to enhanced therapeutic profiles .

Data Tables

Property Value
Molecular FormulaC6_6F9_9O3_3S
Molecular Weight284.17 g/mol
Boiling Point60 °C
SolubilitySoluble in organic solvents
Biological Activity Effect
Tryptophan LabelingEnhanced modification efficiency
Drug MetabolismImproved stability and bioavailability

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE in laboratory settings?

  • Methodological Answer : Prioritize mutagenicity precautions (use fume hoods, gloves, and sealed containers) as the compound is classified as a mutagen . Consult safety data sheets for emergency measures, including immediate medical consultation upon exposure . Implement waste disposal protocols for fluorinated compounds to avoid environmental contamination.

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer : Use precursors like 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane under controlled anhydrous conditions. Purify via fractional distillation or recrystallization in hexanesulfonic acid solutions to achieve >98% purity, as demonstrated in advanced material synthesis workflows . Monitor reaction progress using NMR to detect residual trifluoromethanesulfonate intermediates .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine FT-IR spectroscopy (to confirm sulfonate and hexafluoroisopropyl groups) with mass spectrometry for molecular weight validation (232.10 g/mol) . Use HPLC with a hexanesulfonic acid mobile phase (pH 2.0) to assess purity and detect impurities .

Advanced Research Questions

Q. How do solvation dynamics of this compound vary across solvents, and what techniques resolve these interactions?

  • Methodological Answer : Employ EXAFS (Extended X-ray Absorption Fine Structure) to analyze solvation shells in aqueous and dimethylsulfoxide solutions. Compare bond distances and coordination numbers (e.g., Ti–O bonds at 1.82 Å in hydrated complexes) to infer solvent interaction mechanisms . Pair with dielectric constant measurements to correlate polarity with solvation stability.

Q. How should researchers resolve contradictions in catalytic activity data for reactions involving this compound?

  • Methodological Answer : Apply triangulation by cross-validating data from kinetic studies (e.g., rate constants), computational modeling (DFT for transition states), and in situ FT-IR monitoring of intermediate species . Address outliers by testing variables like moisture levels (anhydrous vs. humid conditions) or counterion effects (e.g., triflate vs. hexafluorophosphate salts) .

Q. What strategies optimize this compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer : Modify reaction conditions using Lewis acid catalysts (e.g., boron trifluoride etherate) to enhance electrophilicity. Control temperature gradients (e.g., −20°C to 25°C) to stabilize reactive intermediates, as shown in trifluoromethanesulfonate-mediated alkylation studies . Validate outcomes via GC-MS to track substituent regioselectivity.

Data Analysis and Experimental Design

Q. How can researchers design experiments to study this compound’s thermal stability?

  • Methodological Answer : Use thermogravimetric analysis (TGA) under nitrogen atmosphere to measure decomposition onset temperatures. Compare with DSC (Differential Scanning Calorimetry) to identify phase transitions. Cross-reference with computational pyrolysis models (e.g., Gaussian simulations) to predict degradation pathways .

Q. What methodologies quantify environmental persistence of this compound?

  • Methodological Answer : Conduct accelerated degradation studies under UV light (254 nm) in aqueous matrices. Analyze fluoride ion release via ion chromatography and correlate with half-life calculations. Validate using LC-MS/MS to detect transformation products (e.g., trifluoromethanesulfonic acid derivatives) .

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